Physicochemical Profiling and Mechanistic Dynamics of 5-Methoxy-6-methylisoquinoline-7,8-dione
Physicochemical Profiling and Mechanistic Dynamics of 5-Methoxy-6-methylisoquinoline-7,8-dione
Executive Summary
5-Methoxy-6-methylisoquinoline-7,8-dione (CAS: 86433-71-8) is a highly specialized heterocyclic quinone that serves as the fundamental pharmacophoric core for a diverse array of marine sponge-derived alkaloids, including mimosamycin, renierone, and the cribrostatins. Recognized for their potent antineoplastic and antimicrobial activities, these isoquinoline-7,8-diones operate primarily through redox cycling and electrophilic interactions within the cellular environment.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural reactivity, and laboratory protocols associated with 5-methoxy-6-methylisoquinoline-7,8-dione, designed for researchers in drug discovery and synthetic medicinal chemistry.
Structural and Physicochemical Profiling
Molecular Identity and Core Architecture
The structural architecture of 5-methoxy-6-methylisoquinoline-7,8-dione is characterized by a fully conjugated isoquinoline ring fused to an ortho-quinone (1,2-dione) moiety. The presence of a methoxy group at C-5 and a methyl group at C-6 provides critical steric and electronic tuning. The electron-donating methoxy group modulates the reduction potential of the quinone, preventing premature autoxidation while maintaining sufficient electrophilicity for biological target engagement.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-methoxy-6-methylisoquinoline-7,8-dione |
| CAS Number | 86433-71-8 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Monoisotopic Mass | 203.05824 Da |
| SMILES String | CC1=C(C2=C(C=NC=C2)C(=O)C1=O)OC |
| Predicted XlogP | ~0.5 (Optimal for membrane permeability) |
Data synthesized from and .
Mass Spectrometry and Ion Mobility Profiles
In analytical characterization, particularly Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS), understanding the collision cross-section (CCS) is vital for identifying the compound in complex biological matrices. The predicted CCS values for various adducts highlight the molecule's gas-phase compaction.
Table 2: Predicted Collision Cross Section (CCS) Adducts
| Adduct Type | m/z Ratio | Predicted CCS (Ų) |
| [M+H]⁺ | 204.065 | 138.9 |
| [M-H]⁻ | 202.051 | 143.1 |
| [M+Na]⁺ | 226.047 | 150.1 |
| [M+NH₄]⁺ | 221.092 | 158.5 |
| [M+CH₃COO]⁻ | 262.072 | 186.9 |
Data sourced from .
Chemical Reactivity & Pharmacological Relevance
Redox Cycling and Oxidative Stress
The primary biological mechanism of 5-methoxy-6-methylisoquinoline-7,8-dione involves its ability to undergo reversible one- and two-electron reductions. In vivo, cellular reductases (such as NADPH:cytochrome P450 reductase) reduce the quinone to a semiquinone radical. In the presence of molecular oxygen, this radical rapidly autoxidizes back to the parent quinone, generating superoxide anion radicals ( O2∙− ). This futile redox cycle results in severe oxidative stress, leading to DNA cleavage and apoptosis in neoplastic cells () [1].
Fig 1. Redox cycling of the isoquinoline-7,8-dione core generating reactive oxygen species.
Electrophilic Michael Addition
Beyond redox cycling, the highly electron-deficient nature of the 7,8-dione ring makes it a potent Michael acceptor. Cellular nucleophiles, particularly the sulfhydryl groups of glutathione (GSH) or cysteine residues on critical enzymes, can attack the quinone ring. This covalent alkylation irreversibly inhibits enzyme function, contributing to the molecule's antimicrobial efficacy against strains like Streptomyces lavendulae.
Experimental Methodologies
To study the physicochemical properties of this compound, researchers must synthesize the core and evaluate its electronic behavior. The following protocols are designed as self-validating systems to ensure experimental integrity.
Protocol: Oxidative Synthesis of the 7,8-Dione Core via CAN
Objective: Synthesize 5-methoxy-6-methylisoquinoline-7,8-dione from a highly electron-rich 7,8-dimethoxyisoquinoline precursor. Causality & Mechanism: Cerium(IV) ammonium nitrate (CAN) is utilized as a potent, single-electron oxidant. It selectively targets the electron-rich dimethoxy ether ring, initiating a single-electron transfer (SET) to form a radical cation. Subsequent nucleophilic attack by water and elimination of methanol yields the target ortho-quinone. This specific reagent choice avoids over-oxidation of the C-6 methyl group or N-oxidation of the isoquinoline nitrogen.
Step-by-Step Workflow:
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Dissolution: Dissolve 1.0 mmol of the dimethoxy precursor in 10 mL of a 1:1 mixture of Acetonitrile (MeCN) and deionized water.
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Temperature Control: Cool the reaction flask to 0 °C in an ice bath. Rationale: Lower temperatures suppress non-specific oxidative cleavage and polymerization.
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Oxidant Addition: Dissolve 2.5 mmol of CAN in 5 mL of 1:1 MeCN/H₂O. Add this solution dropwise to the reaction mixture over 15 minutes.
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Reaction Evolution: Stir for 30 minutes at 0 °C. The solution will transition from pale yellow to a deep orange/red, indicative of the conjugated quinone chromophore formation.
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Quenching & Extraction: Dilute with 20 mL of brine and extract with Dichloromethane (DCM) (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Validation Checkpoint: Perform TLC (Silica gel, EtOAc/Hexane). The product must appear as a distinct, visible colored spot without UV assistance. Confirm mass via LC-MS; target [M+H]+=204.06 m/z.
Protocol: Electrochemical Profiling via Cyclic Voltammetry (CV)
Objective: Quantify the reduction potential ( Ered ) of the 7,8-dione system to predict its biological ROS-generating capacity. Causality & Mechanism: The biological activity of isoquinolinequinones is directly tied to their electron affinity. CV measures this affinity; a lower (more positive) reduction potential indicates a higher propensity to accept electrons from cellular reductases.
Step-by-Step Workflow:
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Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous MeCN. Rationale: TBAPF₆ provides necessary ionic conductivity without interfering with the redox window of the quinone.
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Analyte Addition: Dissolve 5-methoxy-6-methylisoquinoline-7,8-dione to a final concentration of 1.0 mM in the electrolyte solution.
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Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.
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Deoxygenation: Purge the solution with high-purity Argon for 10 minutes. Rationale: Removes dissolved oxygen, which would otherwise produce overlapping reduction peaks and confound data interpretation.
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Scanning: Sweep the potential from +0.5 V to -1.5 V at varying scan rates (50, 100, 250, 500 mV/s).
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Validation Checkpoint: Extract the cathodic peak current ( Ipc ) and plot it against the square root of the scan rate ( ν1/2 ). A linear relationship confirms a diffusion-controlled, reversible redox process according to the Randles-Sevcik equation, validating the system's integrity.
Fig 2. Step-by-step electrochemical profiling workflow using cyclic voltammetry.
Conclusion
5-Methoxy-6-methylisoquinoline-7,8-dione represents a privileged scaffold in medicinal chemistry. Its finely tuned physicochemical properties—specifically its optimal lipophilicity and highly reactive ortho-quinone moiety—make it an ideal core for developing novel antineoplastic and antimicrobial agents. By mastering its synthetic oxidation and electrochemical profiling, researchers can effectively leverage this core to design next-generation therapeutics that exploit cellular oxidative stress pathways.
References
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Isolation and Structure of Cribrostatin 6, a Dark Blue Cancer Cell Growth Inhibitor from the Marine Sponge Cribrochalina sp. Journal of Natural Products (ACS Publications). Available at:[Link][1]
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5-methoxy-6-methylisoquinoline-7,8-dione (C11H9NO3) - Predicted Collision Cross Section & Structural Data. PubChemLite Database (University of Luxembourg / NIH). Available at: [Link][2]
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Antimicrobial Metabolites of the Sponge Reniera sp. Journal of the American Chemical Society. Available at:[Link] (General reference for related isoquinolinequinones)[3]
Sources
- 1. Antineoplastic agents. 485. Isolation and structure of cribrostatin 6, a dark blue cancer cell growth inhibitor from the marine sponge Cribrochalina sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-methoxy-6-methylisoquinoline-7,8-dione (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
